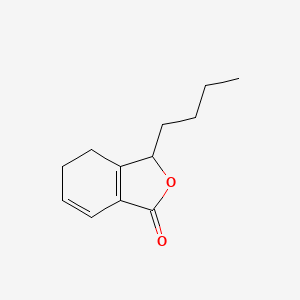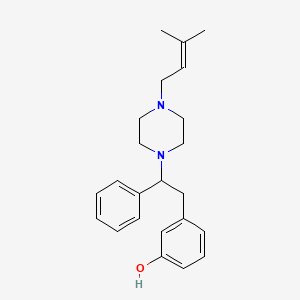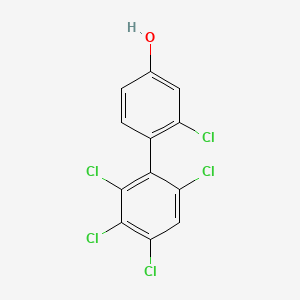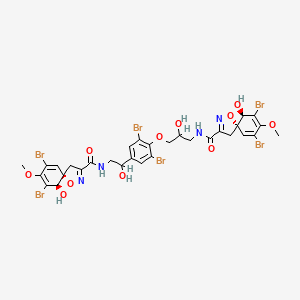
Isofistularin-3
Übersicht
Beschreibung
Isofistularin-3 is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba. It has been characterized as a new DNA methyltransferase 1 (DNMT1) inhibitor. This compound has shown potential in cancer research due to its ability to induce cell cycle arrest and sensitize cancer cells to tumor-necrosis-factor related apoptosis inducing ligand (TRAIL) by affecting various molecular pathways. This compound reduces the viability and colony-forming potential of cancer cells without affecting healthy cells, highlighting its potential for further drug development (Florean et al., 2016).
Synthesis Analysis
The synthesis of this compound and related compounds involves complex chemical processes. For example, the total synthesis of structurally similar bromotyrosine derivatives employs strategies like base-promoted Dieckmann-type keto-ester condensation, followed by sequential di-bromination, elimination, bromination, and coupling reactions to achieve the desired core structure of these natural products (Das & Hamme, 2015).
Wissenschaftliche Forschungsanwendungen
Krebstherapie: Hemmung der DNA-Methylierung
Isofistularin-3 wurde als neuartiger Inhibitor der DNA-Methyltransferase 1 (DNMT1) charakterisiert, einem Enzym, das für die Aufrechterhaltung von DNA-Methylierungsmustern verantwortlich ist, die bei Krebs häufig verändert sind. Durch die Bindung an die DNA-interagierende Tasche von DNMT1 reduziert this compound die Enzymaktivität, was zur Reexpression von Tumorsuppressorgenen und zur Induktion eines Zellzyklusarrests in Krebszellen führt {svg_1}.
Verbesserung der Chemotherapie-Wirksamkeit
Forschungsergebnisse deuten darauf hin, dass this compound Krebszellen für den Tumor-Nekrose-Faktor-α-verwandten Apoptose-induzierenden Liganden (TRAIL) sensibilisieren kann, wodurch die apoptotische Reaktion verstärkt wird. Dieser synergistische Effekt legt nahe, dass this compound zur Verbesserung der Wirksamkeit bestehender Chemotherapeutika eingesetzt werden könnte {svg_2}.
Induktion von Autophagie
This compound induziert Autophagie, einen zellulären Prozess, der an der Degradation und dem Recycling von Zellbestandteilen beteiligt ist. Diese Wirkung wird durch morphologische Veränderungen belegt, die typisch für Autophagie sind, wie die Bildung von Autophagozytotischen Vakuolen, und wird durch die Umwandlung von LC3I zu LC3II, einem Marker für Autophagie, validiert {svg_3}.
Antitumorigenische Aktivität
In-vitro-Studien haben gezeigt, dass this compound antitumorigenische Eigenschaften aufweist. Es reduziert die Lebensfähigkeit und Koloniebildung von Krebszellen sowie das Tumorwachstum in vivo in Lymphomzelllinien, ohne die Lebensfähigkeit von nicht-krebsartigen Zellen zu beeinträchtigen {svg_4}.
Zytotoxizität gegenüber Krebszellen
This compound hat eine zytotoxische Aktivität gegen HeLa-Zellen gezeigt, eine Linie menschlicher Gebärmutterhalskrebszellen. Die Fähigkeit der Verbindung, die Zelllebensfähigkeit zu reduzieren, deutet auf ihr Potenzial als therapeutisches Mittel zur Behandlung bestimmter Krebsarten hin {svg_5}.
Anti-metastatisches Potenzial
Während der Einfluss von this compound auf prometastatische Zelleigenschaften vernachlässigbar ist, wird seine Rolle bei der antimetastatischen Aktivität verwandter Verbindungen untersucht. Dies könnte zur Entwicklung neuer Strategien zur Verhinderung der Ausbreitung von Krebs führen {svg_6}.
Wirkmechanismus
Isofistularin-3 (Iso-3), also known as Fistularin-3, is a brominated alkaloid derived from the marine sponge Aplysina aerophoba . This compound has been characterized for its potent anticancer properties, primarily through its role as a DNA methyltransferase (DNMT) inhibitor .
Target of Action
Iso-3 primarily targets DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme responsible for maintaining methylation patterns in the DNA during replication, playing a crucial role in gene expression, cell differentiation, and tumorigenesis .
Mode of Action
Iso-3 acts as a direct, DNA-competitive DNMT1 inhibitor . Docking analysis has revealed that Iso-3 binds within the DNA binding site of DNMT1 . This interaction inhibits the activity of DNMT1, leading to decreased DNA methylation .
Biochemical Pathways
The inhibition of DNMT1 by Iso-3 affects several biochemical pathways. One significant effect is the demethylation of CpG sites within the essential Sp1 regulatory region of the aryl hydrocarbon receptor (AHR) gene promoter . This leads to increased expression of the AHR tumor suppressor gene .
Result of Action
Iso-3’s inhibition of DNMT1 leads to a variety of cellular effects. It induces cell cycle arrest in the G0/G1 phase, reducing cell proliferation . This is accompanied by increased expression of cell cycle inhibitors p21 and p27, and reduced levels of cyclin E1, PCNA, and c-myc . Iso-3 also induces morphological changes typical of autophagy . Furthermore, it sensitizes cancer cells to tumor-necrosis-factor related apoptosis inducing ligand (TRAIL)-induced apoptosis .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Isofistularin-3 plays a crucial role in biochemical reactions, particularly as a DNA methyltransferase (DNMT)1 inhibitor . It interacts with several biomolecules, including enzymes and proteins. This compound binds within the DNA binding site of DNMT1, leading to the inhibition of its activity . This interaction results in the demethylation of CpG sites within the promoter regions of tumor suppressor genes, thereby increasing their expression . Additionally, this compound has been shown to synergize with tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in cancer cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces cell cycle arrest in the G0/G1 phase, leading to growth inhibition of cancer cells . This compound also influences cell signaling pathways by increasing the expression of tumor suppressor genes such as aryl hydrocarbon receptor (AHR) . Furthermore, this compound promotes autophagy, as evidenced by morphological changes and LC3I-II conversion observed in treated cells . The compound’s ability to sensitize cells to TRAIL-induced apoptosis further highlights its impact on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNMT1, leading to the inhibition of DNA methylation . This inhibition results in the reactivation of tumor suppressor genes, contributing to the compound’s anti-cancer effects . This compound also induces autophagy by promoting the conversion of LC3I to LC3II, a marker of autophagy . Additionally, the compound enhances TRAIL-induced apoptosis by reducing the expression of survivin, an inhibitor of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound induces prolonged proliferation arrest and autophagy, which may eventually lead to cell death . This compound’s stability and degradation have been studied, revealing that its effects on cellular function persist over extended periods of treatment . These findings suggest that this compound maintains its activity and efficacy in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-tumorigenic and anti-metastatic properties . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . This compound’s ability to induce apoptosis and inhibit cell proliferation has been demonstrated in various animal models, further supporting its potential as a cancer treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DNMT1 . By inhibiting DNMT1, the compound affects the methylation status of DNA, leading to changes in gene expression . This interaction also influences metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects . This compound’s role in demethylating tumor suppressor genes underscores its significance in cancer metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with DNMT1 facilitates its localization to the nucleus, where it exerts its effects on DNA methylation . This compound’s distribution within cells is influenced by its binding to specific transporters and binding proteins, which aid in its accumulation and localization . These interactions ensure that the compound reaches its target sites to exert its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with DNMT1 . This localization is crucial for its activity as a DNA methyltransferase inhibitor. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective function . This compound’s presence in the nucleus allows it to modulate gene expression and influence cellular processes such as autophagy and apoptosis .
Eigenschaften
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURTULDFIIAPTC-CJQKJACMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Br6N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87099-50-1 | |
| Record name | Isofistularin-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



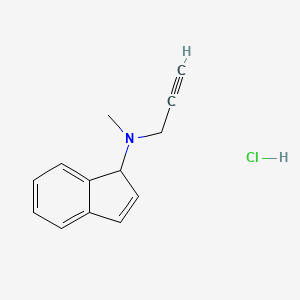
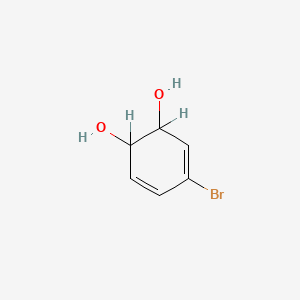
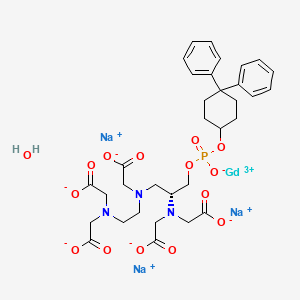
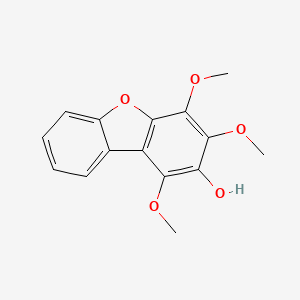
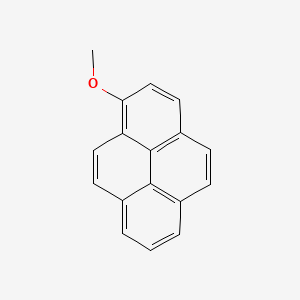
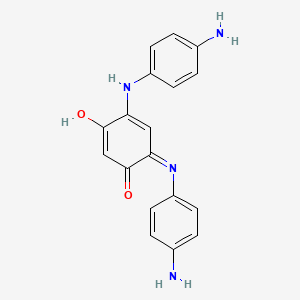
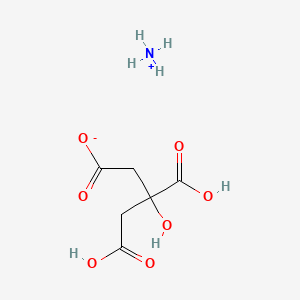
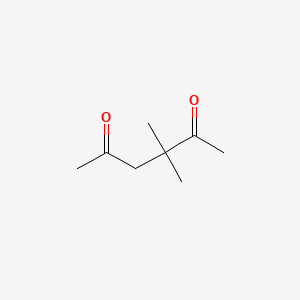
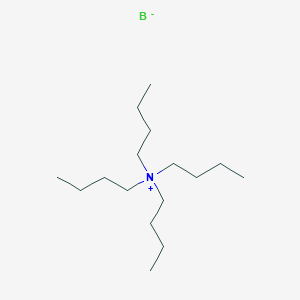
![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)
